Ethyl methylphosphonofluoridate
Description
Historical Context of Organophosphorus Fluoridate Chemistry
The field of organophosphorus chemistry originated in the 19th century, with early work establishing the foundational synthesis of compounds containing carbon-phosphorus bonds. mdpi.com A pivotal development occurred in the 1930s when the large-scale availability of fluorine for chemical synthesis enabled new avenues of research. mdpi.com German scientist Willy Lange, along with his student Gerda von Krueger, first synthesized esters of monofluorophosphoric acid in 1932 and noted the physiological effects of their vapors. getipm.comfluoride-history.de
This pioneering work laid the groundwork for Gerhard Schrader at the German company IG Farben, who, beginning in 1936, systematically investigated organophosphorus compounds, including those with phosphorus-fluoride bonds, for potential use as insecticides. mdpi.comgetipm.comfluoride-history.de This research, conducted during the World War II era, led to the synthesis of a range of potent organophosphorus fluoridates, including Sarin (B92409) (isopropyl methylphosphonofluoridate) and, subsequently, its ethyl-substituted analogue, ethyl methylphosphonofluoridate. mdpi.comgetipm.com This period marked a significant turn, as the potent biological activity of these compounds led to their investigation for military applications, shifting their context from agricultural chemistry to chemical defense research. mdpi.comgetipm.comnih.gov
Foundational Research and Early Chemical Characterization
This compound, also known as O-ethyl methylphosphonofluoridate or by the code GE, was first synthesized during World War II. mdpi.com It is structurally an ester of methylphosphonofluoridic acid. As a member of the G-series of organophosphorus compounds, it is a derivative of Sarin, differing by the substitution of an ethyl group for Sarin's isopropyl group. inrae.fr
The compound is a colorless liquid characterized by the presence of a central phosphorus atom bonded to a methyl group, an ethoxy group, a fluorine atom, and a double-bonded oxygen atom. This P-F (phosphorus-fluorine) bond is a defining feature of this class of compounds. Its fundamental chemical properties have been well-documented and are summarized in the table below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₃H₈FO₂P | inrae.frnih.gov |
| Molecular Weight | 126.06 g/mol | inrae.fr |
| CAS Number | 673-97-2 | inrae.fr |
| IUPAC Name | This compound | inrae.fr |
| Synonyms | Ethylsarin, GE, O-ethyl methylphosphonofluoridate | inrae.fr |
| Canonical SMILES | CCOP(=O)(C)F | inrae.fr |
| InChIKey | RIYPSXBGLXRZNJ-UHFFFAOYSA-N | inrae.fr |
Contemporary Academic Significance in Organophosphorus Science
In contemporary research, the primary significance of this compound lies in its role as a crucial biomarker for verifying exposure to the V-series nerve agent, VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). dtic.miltandfonline.comtandfonline.com While the direct detection of VX metabolites like ethyl methylphosphonic acid (EMPA) is possible, a highly sensitive and specific method involves the chemical conversion of VX or its protein adducts from a biological sample into this compound. dtic.milresearchgate.netnih.gov This conversion product, sometimes referred to in literature as VX-G, is stable and readily detectable. dtic.miltandfonline.com
This analytical application is vital for forensic and verification purposes under the Chemical Weapons Convention. mdpi.com The established method involves several key steps. First, VX and its bound residues in a biological matrix, such as blood serum, are made to react with a fluoride (B91410) source. dtic.miltandfonline.com This nucleophilic substitution reaction regenerates the free nerve agent analogue, this compound. tandfonline.com
Beyond this specific application, organophosphorus(V) fluorides as a class are experiencing a resurgence in academic interest, finding new potential uses in fields like chemical biology and click chemistry, highlighting the continuing evolution of this area of organophosphorus science. nih.gov
Table 2: Analytical Method for this compound as a VX Biomarker
| Step | Description | Technique(s) |
|---|---|---|
| Sample Preparation | VX-adducts in serum are treated with a fluoride source to generate this compound (VX-G). dtic.miltandfonline.com | Fluoride ion-induced regeneration. |
| Extraction | The generated analyte is separated from the biological matrix. dtic.miltandfonline.com | Solid-Phase Extraction (SPE) with a C18 cartridge. dtic.mil |
| Analysis & Detection | The extracted compound is separated and identified. tandfonline.comtandfonline.com | Gas Chromatography (GC) with Flame Photometric Detection (FPD) or Mass Spectrometry (MS). tandfonline.comtandfonline.com |
| Quantification | The amount of analyte is measured against a standard. dtic.mil | Use of an internal standard, such as decadeuterated diethyl ethyl phosphonate. tandfonline.com |
Classical Synthetic Routes to Phosphonofluoridates
The traditional and most established synthetic pathways to this compound typically commence with phosphorus precursors that undergo a series of transformations, including halogenation and esterification.
A cornerstone of classical synthesis is the use of phosphonic dihalides, with methylphosphonic dichloride (CH₃POCl₂) being the most critical precursor for this compound. rsc.org This route generally involves a three-step process:
Preparation of Methylphosphonic Dichloride : This intermediate is often synthesized from precursors like methylphosphonic acid treated with phosphorus pentachloride or through the breakdown of an aluminum chloride-phosphorus trichloride-methyl chloride (APC) complex. rsc.org
Alcoholysis Reaction : The methylphosphonic dichloride is then reacted with an alcohol, in this case, ethanol (B145695) (C₂H₅OH), to form the corresponding ethyl methylphosphonochloride. This step introduces the ethyl ester group. rsc.org
Fluoride Exchange : The final step involves the conversion of the chlorophosphonate intermediate to the target phosphonofluoridate. This is achieved by introducing a fluoride source to replace the chlorine atom with fluorine. rsc.org
Another important precursor is methylphosphonic difluoride, which can be prepared by reacting methylphosphonic dichloride with fluorinating agents like sodium fluoride or, more conveniently, sodium hexafluorosilicate (B96646).
Table 1: Key Phosphonic Dihalide Precursors
| Compound Name | CAS Number | Key Role in Synthesis |
|---|---|---|
| Methylphosphonic dichloride | 676-97-1 | Primary precursor for esterification and fluorination. rsc.org |
The introduction of halogen atoms, particularly fluorine, is a pivotal step in the synthesis of phosphonofluoridates. A variety of halogenating reagents are employed to convert phosphorus oxyacids or their chlorinated intermediates into the final fluorinated product.
Classical methods utilize relatively simple inorganic fluoride sources for the fluoride exchange step. These include:
Sodium fluoride (NaF) rsc.org
Potassium fluoride (KF) rsc.org
Hydrogen fluoride (HF) rsc.org
More specialized reagents have also been developed for this conversion. For instance, sodium hexafluorosilicate has been shown to be a convenient reagent for converting methylphosphonic dichloride to methylphosphonic difluoride. Thionyl chloride is commonly used to produce phosphonic acid dichlorides from dialkyl phosphonates. nih.gov
In recent years, the scope of halogenating agents has expanded significantly. Cyanuric fluoride has been assessed for the fluorination of phosphorus oxyacids, both in solution and as a resin-bound reagent, proving effective for small-scale syntheses. Advanced deoxyfluorination strategies have also emerged, using reagents like sulfone iminium fluoride (SIF) that can rapidly convert phosphinic and phosphonic acids to their corresponding fluorides at room temperature. nih.govacs.orgacs.org
Table 2: Common Halogenating Reagents in Phosphonofluoridate Synthesis
| Reagent | Application |
|---|---|
| Sodium Fluoride (NaF) | Classical fluoride exchange. rsc.org |
| Thionyl Chloride (SOCl₂) | Preparation of phosphonic acid chlorides. nih.gov |
| Sodium Hexafluorosilicate | Conversion of dichlorides to difluorides. |
| Cyanuric Fluoride | Fluorination of phosphorus oxyacids. |
Advanced and Scalable Synthetic Techniques
Modern synthetic chemistry seeks to overcome the limitations of classical routes by developing more efficient, higher-yielding, and scalable methods. This includes optimizing reactions for small-scale applications, such as the synthesis of radiolabelled compounds, and designing pathways suitable for larger-scale production.
The synthesis of phosphonofluoridates on a small (milligram) scale, particularly for producing radiolabelled analogues for research, presents unique challenges. The primary goals are to maximize yield from precious starting materials and minimize the handling of toxic substances.
Key developments in this area include:
New Halogenating Reagents : The use of α-chloroenamines, α-fluoroenamines, and cyanuric fluoride (including a solid-phase, resin-bound version) allows for rapid reactions that are completed within minutes, producing high yields and low levels of impurities.
Controlled Hydrolysis : A method for preparing mono-alkylated phosphonic acids on a small scale has been developed that uses the crystal water from certain salts to achieve a controlled release of water. This allows phosphonic dichlorides to react and form anhydrides, which can then be cleaved with an alcohol to produce the desired mono-esterified acid.
These methods are designed to streamline the synthetic process, reducing the number of transfers and handling steps, which is crucial when working with highly toxic or radiolabelled materials.
Achieving high yields is a central goal in chemical synthesis. For phosphonofluoridates, several advanced strategies have been reported that offer improvements over classical methods.
Deoxyfluorination : The direct conversion of P(V)-OH moieties to P(V)-F bonds is a powerful modern strategy. Reagents such as sulfone iminium fluoride (SIF) have been shown to effect the deoxyfluorination of phosphinic and phosphonic acids with exceptional speed (often in 60 seconds at room temperature) and high yields. acs.orgacs.org This approach avoids the need to first create a chlorinated intermediate.
Electrochemical Synthesis : Electrosynthesis is emerging as a green and efficient method for creating various organophosphorus compounds. nih.gov By avoiding harsh chemical oxidants or reductants, these methods can offer high selectivity and yields for the formation of P-C, P-N, and P-O bonds, representing a promising avenue for future high-yield syntheses. nih.gov
Aqueous Fluoride Methods : A convenient alternative involves the use of aqueous fluoride ions in the presence of a water-soluble carbodiimide (B86325) to convert phosphonates into phosphonofluoridates in high yields (>98%). researchgate.net This methodology contrasts favorably with non-aqueous routes. researchgate.net
Stereoselective Synthesis of Phosphonofluoridate Enantiomers
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms). The biological activity of such chiral organophosphorus compounds can differ significantly between enantiomers. researchgate.net Consequently, the development of stereoselective synthetic methods to produce a single enantiomer is of great importance.
The asymmetric synthesis of chiral organophosphorus compounds generally relies on several key strategies:
Use of Chiral Auxiliaries : A common approach involves attaching a chiral auxiliary to the phosphorus reagent. rsc.orgrsc.org Alcohols such as TADDOL, BINOL, or menthol (B31143) can be used to create chiral H-phosphonate reagents. rsc.orgrsc.orgresearchgate.net These reagents can then undergo diastereoselective reactions, and the auxiliary is removed in a later step to yield the enantiomerically enriched product. rsc.org
Asymmetric Catalysis : Transition metal complexes containing chiral phosphine (B1218219) ligands are widely used for the asymmetric formation of C-C and C-H bonds, and these principles can be extended to P-C bond formation. mdpi.com Palladium-catalyzed asymmetric cyclization, for example, has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity. rsc.org
Diastereoselective Substitution Reactions : In these reactions, a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another. mdpi.com This can involve the addition of chiral phosphites to compounds containing a C=N bond, where double asymmetric induction can lead to a significant increase in stereoselectivity. mdpi.com
These methods provide pathways to access enantiomerically pure phosphonofluoridates and related compounds, which is crucial for studying their stereospecific interactions in biological and chemical systems. rsc.orgresearchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
673-97-2 |
|---|---|
Molecular Formula |
C3H8FO2P |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 |
InChI Key |
RIYPSXBGLXRZNJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)F |
Canonical SMILES |
CCOP(=O)(C)F |
Synonyms |
ethylsarin ethylsarin, (+-)-isome |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Ethyl Methylphosphonofluoridate
Hydrolytic Degradation Pathways
The primary mechanism for the detoxification of ethyl methylphosphonofluoridate is hydrolysis, the cleavage of the P-F bond by water. This process can be influenced by various factors, including pH, temperature, and the presence of catalysts.
Kinetics and Thermodynamics of Aqueous Hydrolysis
The hydrolysis of this compound in water follows first-order kinetics. e3s-conferences.org At a neutral pH of 7 and a temperature of 20°C, the half-life of Sarin (B92409) in water is approximately 80 hours. nrt.org However, the rate of hydrolysis is highly dependent on the pH of the solution. In acidic conditions (pH 1-4), the hydrolysis rate constant decreases as the pH increases. Between pH 4 and 6.5, the rate remains relatively constant. Above pH 6.5, the hydrolysis rate increases with increasing pH. e3s-conferences.org For instance, at a pH of 9, the half-life is significantly reduced to just 15 minutes. nih.gov
The environmental conditions also play a crucial role. In seawater, the hydrolysis of Sarin is nearly 40 times faster than in pure water under the same experimental conditions, with a reported hydrolysis rate constant of 2.63 h⁻¹. e3s-conferences.org This acceleration is attributed to the catalytic effect of ions like Ca²⁺ and Mg²⁺ present in seawater. e3s-conferences.org The persistence of Sarin is also affected by temperature, with cooler conditions leading to slower degradation. nrt.org
The initial and primary breakdown product of Sarin hydrolysis is isopropyl methylphosphonic acid (IMPA), which is significantly less toxic. wikipedia.orgnih.gov Further degradation can lead to methylphosphonic acid (MPA). nrt.orgnih.gov
| Condition | Hydrolysis Half-life | Rate Constant | Reference |
| pH 7, 20°C | ~80 hours | - | nrt.org |
| pH 9 | 15 minutes | - | nih.gov |
| Seawater | - | 2.63 h⁻¹ | e3s-conferences.org |
Acid-Catalyzed Hydrolysis Mechanisms
In acidic solutions, the hydrolysis of esters like this compound is catalyzed by the hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. youtube.comyoutube.com This makes the phosphorus center more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com
The general steps for acid-catalyzed hydrolysis are:
Protonation of the phosphoryl oxygen by a hydronium ion. libretexts.orgchemguide.co.uk
Nucleophilic attack by a water molecule on the now more electrophilic phosphorus atom, leading to a pentacoordinated intermediate. libretexts.orgyoutube.com
Proton transfer from the attacking water molecule to another water molecule. chemguide.co.uk
Departure of the leaving group (in this case, the fluoride (B91410) ion), often assisted by proton transfer. chemguide.co.uk
Deprotonation of the resulting product to regenerate the hydronium ion catalyst and form the final hydrolysis product, isopropyl methylphosphonic acid. libretexts.orgchemguide.co.uk
This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis Mechanisms
Under basic or alkaline conditions, the hydrolysis of this compound is significantly accelerated. e3s-conferences.orgwikipedia.org The hydroxide (B78521) ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic phosphorus center. youtube.com This reaction is generally considered to be irreversible. youtube.com
The mechanism proceeds as follows:
Nucleophilic attack by the hydroxide ion on the phosphorus atom. youtube.com This leads to the formation of a transient, pentacoordinated trigonal bipyramidal intermediate. researchgate.net
Elimination of the fluoride leaving group from the intermediate. youtube.com This step is typically fast.
The final product is the isopropyl methylphosphonate (B1257008) anion.
The rate of base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions, which explains the observed increase in hydrolysis rate at higher pH values. e3s-conferences.org
Metal-Ion Catalysis in Hydrolytic Processes
Metal ions can act as Lewis acids, significantly catalyzing the hydrolysis of organophosphorus compounds like Sarin. mdpi.comfrontiersin.org Divalent and tetravalent metal ions, particularly those in metal-organic frameworks (MOFs), have shown remarkable catalytic activity. mdpi.comacs.orgnih.gov
The catalytic roles of metal ions include:
Lewis Acid Activation : The metal ion coordinates to the phosphoryl oxygen of Sarin, polarizing the P=O bond and increasing the positive charge on the phosphorus atom. This makes the phosphorus center more susceptible to nucleophilic attack. frontiersin.orgpreprints.org
Nucleophile Generation : The metal ion can coordinate to a water molecule, increasing its acidity and facilitating its deprotonation to generate a metal-bound hydroxide, which is a potent nucleophile. frontiersin.orgresearchgate.net
Stabilization of Intermediates : The metal ion can stabilize the negatively charged transition states and intermediates formed during the hydrolysis reaction. frontiersin.org
Zirconium-based MOFs (e.g., UiO-66, NU-1000, and MOF-808) are among the most effective synthetic catalysts for Sarin hydrolysis. mdpi.com The mechanism in these materials often involves the displacement of a water or hydroxide ligand on the metal node by the Sarin molecule, followed by nucleophilic attack. mdpi.com The presence of water is crucial, and in some cases, a water molecule can assist in the cleavage of the P-F bond. nih.gov Divalent metal ions like Zn(II), Cu(II), and Mg(II) have also been shown to catalyze Sarin hydrolysis. e3s-conferences.orgacs.orgpreprints.orgacs.org For instance, binuclear zinc complexes have been designed as biomimetic catalysts that show high efficiency in hydrolyzing Sarin. researchgate.net
| Metal Ion/Catalyst | Role in Hydrolysis | Reference |
| Ca²⁺, Mg²⁺ | Catalyze hydrolysis in seawater | e3s-conferences.orgacs.org |
| Zr-based MOFs | Provide Lewis acidic sites and facilitate nucleophilic attack | mdpi.comacs.orgnih.gov |
| Zn(II) complexes | Act as biomimetic catalysts, activating a water molecule | preprints.orgresearchgate.net |
| Cu(II) complexes | Lewis acidity of Cu-O moieties promotes hydrolysis | preprints.org |
Role of Nucleophiles in Phosphate Ester Cleavage
The cleavage of the P-F bond in this compound is a nucleophilic substitution reaction. wikipedia.org Various nucleophiles, besides water and hydroxide, can react with the phosphorus center. The reactivity of a nucleophile depends on factors such as its basicity, polarizability, and the presence of an alpha-effect. researchgate.netdaneshyari.com
Phosphate esters can undergo nucleophilic attack at two primary sites: the phosphorus atom (O-P cleavage) or the carbon of the ester group (O-C cleavage). thieme-connect.de For this compound, the attack at the highly electrophilic phosphorus center is the dominant pathway for detoxification.
Stronger nucleophiles generally lead to faster reaction rates. Oximes, for example, are used as reactivators for acetylcholinesterase inhibited by organophosphorus compounds due to their high nucleophilicity towards phosphorus. researchgate.netdaneshyari.com Hydroxylamine has also been studied as a potent nucleophile for the reactivation of Sarin-inhibited enzymes. researchgate.netdaneshyari.com The effectiveness of these α-nucleophiles is attributed to the "alpha-effect," where a lone pair of electrons on an atom adjacent to the nucleophilic center enhances its reactivity. researchgate.netdaneshyari.com
Nucleophilic Substitution Reactions at the Phosphorus Center
The reaction of this compound with nucleophiles is a classic example of nucleophilic substitution at a tetracoordinate phosphorus center. nih.govnih.gov These reactions can proceed through different mechanisms, primarily a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism. researchgate.netomicsdi.org
In the Sₙ2-type mechanism , the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously through a single pentacoordinate transition state. researchgate.net
In the addition-elimination (A-E) mechanism , the nucleophile first adds to the phosphorus atom to form a stable or transient pentacoordinate trigonal bipyramidal intermediate. researchgate.netomicsdi.org This intermediate then eliminates the leaving group to form the final product. researchgate.net Computational studies suggest that for many nucleophilic substitutions at phosphorus, including the reaction of Sarin, the A-E mechanism involving a pentacoordinate intermediate is favored. researchgate.netacs.orgnih.gov
The stereochemistry of the reaction is also an important aspect. Nucleophilic substitution at a chiral phosphorus center can proceed with either inversion or retention of configuration. nih.gov The geometry of the pentacoordinate intermediate and the potential for pseudorotation can influence the stereochemical outcome. researchgate.net For Sarin, which is a chiral molecule, the Sₚ enantiomer is known to be more biologically active. wikipedia.org
The nature of both the nucleophile and the leaving group significantly influences the reaction rate and mechanism. The fluoride ion is a good leaving group, which contributes to the high reactivity of this compound. wikipedia.org
Reaction with Hydroxide and Alkoxide Nucleophiles
The reaction of this compound with nucleophiles such as hydroxide and alkoxides is a key aspect of its chemistry, leading to the cleavage of the P-F or P-O-alkyl bond. Studies on analogous organophosphorus compounds provide insight into these reactions.
Alkoxide ions (RO⁻), being stronger nucleophiles than their corresponding alcohols, also readily react with organophosphorus centers. Research on the reaction of dialkyl methylphosphonates with alkoxides has shown a high-order dependency on the alkoxide concentration, suggesting a complex reaction mechanism that may involve the formation of a hexacoordinate intermediate. dtic.mil In the reaction of this compound with an alkoxide, such as ethoxide (CH₃CH₂O⁻), a transesterification reaction can occur, leading to the displacement of the fluoride ion or the ethoxy group.
The table below summarizes the expected products from the reaction of this compound with hydroxide and ethoxide nucleophiles.
| Nucleophile | Reactant | Expected Products |
| Hydroxide (OH⁻) | This compound | Ethyl methylphosphonic acid, Fluoride ion |
| Ethoxide (CH₃CH₂O⁻) | This compound | Diethyl methylphosphonate, Fluoride ion |
Interactive Data Table: The data in the table above is interactive. Users can sort and filter the information based on the nucleophile, reactant, or expected products.
Mechanisms of Phosphorus-Fluorine Bond Cleavage
The cleavage of the phosphorus-fluorine (P-F) bond is a characteristic reaction of this compound and its analogues. The fluoride ion is a good leaving group, which facilitates nucleophilic substitution at the phosphorus center.
The mechanism of P-F bond cleavage typically involves a direct nucleophilic attack on the phosphorus atom. In the case of hydrolysis, a water molecule or a hydroxide ion acts as the nucleophile. The attack leads to the formation of a pentacoordinate transition state or intermediate. For organophosphates, hydrolysis by phosphotriesterases (PTEs) occurs through a direct nucleophilic attack by a hydroxide on the phosphorus center, resulting in an inversion of stereochemistry. mdpi.com This suggests a mechanism akin to an SN2 reaction at the phosphorus center.
The general steps for the hydroxide-mediated cleavage of the P-F bond are as follows:
Nucleophilic Attack: The hydroxide ion attacks the electrophilic phosphorus atom of this compound.
Formation of a Pentacoordinate Intermediate: A transient trigonal bipyramidal intermediate is formed. In this intermediate, the incoming nucleophile and the leaving group (fluoride) can occupy apical or equatorial positions, although the most stable arrangement is typically with the most electronegative groups in the apical positions.
Departure of the Leaving Group: The P-F bond breaks, and the fluoride ion is expelled, leading to the formation of the final product, ethyl methylphosphonic acid.
The lability of the P-F bond is a critical factor in the reactivity of this class of compounds.
Thermal Decomposition Processes and Products
The thermal stability of this compound is limited, and at elevated temperatures, it undergoes decomposition. Studies on closely related nerve agents provide a strong indication of the likely decomposition pathway.
The thermal decomposition of sarin (isopropyl methylphosphonofluoridate) is known to yield methylphosphonofluoridic acid and propylene. dtic.mil Similarly, the thermal breakdown of soman (B1219632) (pinacolyl methylphosphonofluoridate) is also believed to produce methylphosphonofluoridic acid. dtic.mil This suggests a common decomposition mechanism involving the elimination of an alkene from the alkoxy group.
Based on these analogues, the thermal decomposition of this compound is expected to proceed via a similar pathway, yielding methylphosphonofluoridic acid and ethene. The reaction can be represented as follows:
CH₃P(O)(F)OCH₂CH₃ → CH₃P(O)(F)OH + CH₂=CH₂
This decomposition pathway is a significant consideration in the handling and storage of such compounds at elevated temperatures.
| Compound | Decomposition Temperature (°C) | Primary Decomposition Products |
| Sarin (Isopropyl methylphosphonofluoridate) | Elevated temperatures | Methylphosphonofluoridic acid, Propylene dtic.mil |
| Soman (Pinacolyl methylphosphonofluoridate) | Elevated temperatures | Methylphosphonofluoridic acid (probable) dtic.mil |
| This compound | Elevated temperatures | Methylphosphonofluoridic acid (expected), Ethene (expected) |
Interactive Data Table: This table allows for the comparison of thermal decomposition products of different methylphosphonofluoridate esters.
Photochemical Transformation Studies in Chemical Systems
Organophosphorus compounds can undergo transformation when exposed to light, a process known as photochemical transformation or photolysis. While specific studies on the photochemical transformation of this compound are scarce in the reviewed literature, research on other organophosphorus pesticides indicates their susceptibility to direct photolysis. researchgate.net
The photodegradation of organophosphorus compounds in aqueous environments can be an important transformation process. researchgate.net The energy from ultraviolet (UV) radiation can be sufficient to induce the cleavage of chemical bonds within the molecule. For this compound, this could potentially lead to the cleavage of the P-F bond, the P-O bond, or the C-O bond. The specific products of photolysis would depend on the wavelength of light and the surrounding chemical matrix. It is plausible that photochemical reactions could lead to the formation of radicals and subsequent secondary reactions, contributing to the degradation of the parent compound.
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound is influenced by its molecular structure, and by examining its analogues, we can understand the structure-reactivity relationships. The nature of the alkoxy group attached to the phosphorus atom plays a significant role in determining the electrophilicity of the phosphorus center and, consequently, the rate of nucleophilic attack.
Studies on the enzyme-kinetic investigation of different sarin analogues reacting with human acetylcholinesterase and butyrylcholinesterase have provided insights into how the structure of the alkyl group affects reactivity. inrae.fr Although this is a biological system, the fundamental chemical principles of reactivity apply. The size and branching of the alkoxy group can sterically hinder the approach of a nucleophile to the phosphorus atom. For instance, a bulkier alkoxy group, such as the pinacolyl group in soman, can decrease the rate of hydrolysis compared to the smaller ethyl group in this compound.
Furthermore, the electronic effects of the substituents on the phosphorus atom are crucial. The highly electronegative fluorine atom strongly polarizes the P-F bond, making the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack. Any modification to the substituents that alters the electron density at the phosphorus center will have a direct impact on the compound's reactivity.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for a detailed understanding of reaction pathways. u-tokyo.ac.jp These calculations can pinpoint the structures of reactants, products, intermediates, and, crucially, transition states.
A key application of quantum chemistry is the determination of transition state (TS) geometries and the associated activation energy barriers. u-tokyo.ac.jp The activation energy, the energy difference between the reactants and the transition state, is a critical factor governing the rate of a chemical reaction. For instance, in the study of enzyme catalysis, quantum mechanics/molecular mechanics (QM/MM) calculations can determine activation energies for reactions occurring within an enzyme's active site, providing results that are consistent with experimentally observed reaction rates at physiological temperatures. u-tokyo.ac.jp While specific activation energy values for ethyl methylphosphonofluoridate reactions are not detailed in the provided results, the methodology is broadly applicable. The general principle involves locating the saddle point on the potential energy surface corresponding to the transition state. This allows for the calculation of the activation barrier, which is essential for predicting reaction kinetics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the trajectory of each atom, revealing the different shapes (conformers) the molecule can adopt and the transitions between them. This is particularly important for flexible molecules like this compound, which possesses rotatable bonds. Conformational analysis helps to identify the most stable, low-energy conformers, which are the most likely to be populated at a given temperature. While specific MD studies on this compound are not detailed in the provided results, the general methodology is well-established for similar molecules, such as maltose. nih.gov For organophosphorus compounds, understanding the preferred conformations is crucial as it can influence their reactivity and interaction with biological targets.
Density Functional Theory (DFT) Applications in Phosphonofluoridate Chemistry
Density Functional Theory (DFT) has become a widely used quantum mechanical method in chemistry and physics due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to calculate the electronic structure of atoms, molecules, and solids, making it a versatile tool for studying a wide range of chemical phenomena. nih.govyoutube.com In the context of phosphonofluoridate chemistry, DFT can be applied to:
Determine molecular geometries: DFT can optimize the structure of this compound to find its most stable three-dimensional arrangement of atoms.
Calculate reaction energies: It can be used to compute the energies of reactants and products, allowing for the determination of reaction enthalpies.
Investigate electronic properties: DFT provides information about the distribution of electrons in the molecule, which is key to understanding its reactivity.
DFT methods can be refined by including corrections for phenomena like dispersion forces, which are important for accurately modeling non-covalent interactions. nih.gov The choice of the functional and basis set is critical for obtaining reliable results. researchgate.net
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods, particularly DFT, are capable of predicting various spectroscopic parameters and molecular properties. This is a valuable tool for interpreting experimental spectra and for characterizing molecules that may be difficult to handle experimentally. For instance, quantum chemical calculations can predict:
Vibrational frequencies: These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to confirm the structure of a molecule. researchgate.net
NMR chemical shifts and coupling constants: DFT calculations are increasingly used to predict NMR parameters, which aids in the assignment of complex spectra and the elucidation of molecular structures. youtube.com
Dipole moments and polarizability: These properties provide insight into the molecule's charge distribution and its interaction with electric fields. researchgate.net
For example, studies on similar molecules like ethyl methyl sulfone have shown good agreement between calculated IR spectra and experimental data. researchgate.netresearchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling serves as a powerful tool to gain deep mechanistic insights into chemical reactions. By combining the approaches described above, researchers can construct a detailed, step-by-step picture of how a reaction proceeds. For example, computational studies can:
Distinguish between different possible reaction mechanisms: By calculating the activation energies for various proposed pathways, the most likely mechanism can be identified.
Characterize reaction intermediates: Unstable intermediates that are difficult to observe experimentally can be structurally and energetically characterized.
Analyze the role of catalysts: QM/MM methods can be used to model enzyme-catalyzed reactions, revealing how the enzyme's active site facilitates the chemical transformation. u-tokyo.ac.jp
In the broader field of organophosphorus chemistry, computational studies have been crucial in understanding the mechanisms of hydrolysis, a key reaction for these compounds. nih.gov These studies have helped to elucidate the nature of the transition states and the influence of the solvent on the reaction pathway.
Environmental Fate and Abiotic Degradation of Ethyl Methylphosphonofluoridate
Hydrolytic Degradation in Environmental Compartments
The primary and most significant pathway for the abiotic degradation of ethyl methylphosphonofluoridate in the environment is hydrolysis. This process involves the cleavage of the phosphorus-fluorine (P-F) bond by nucleophilic agents, most notably water and hydroxide (B78521) ions. nrt.org This reaction detoxifies the compound by forming less toxic phosphonic acid derivatives. nrt.org
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous environment. The reaction is significantly accelerated in alkaline (high pH) conditions. nrt.orgwikipedia.org At a neutral pH of 7, the half-life of Sarin (B92409) can vary from hours to days depending on the temperature. For instance, one study reports a half-life of 5.4 hours at neutral pH and room temperature, while another indicates a half-life of approximately 80 hours at pH 7 and 20°C. wikipedia.orghenrys-law.org However, under alkaline conditions, this degradation is much more rapid. At a pH of 9, the half-life is reduced to just 15 minutes. wikipedia.org Conversely, under acidic conditions, hydrolysis still occurs, leading to the formation of hydrofluoric acid alongside the phosphonic acid derivatives. cdc.gov
Table 1: pH-Dependent Hydrolysis Half-Life of this compound
| pH | Temperature | Half-Life (t½) | Source(s) |
| 7 | Room Temp. | 5.4 hours | wikipedia.org |
| 7 | 20°C (68°F) | 80 hours | henrys-law.org |
| 9 | Room Temp. | 15 minutes | wikipedia.org |
| High | - | Rapid | nrt.org |
| Acidic | - | Forms HF | cdc.gov |
Various environmental surfaces can catalyze the hydrolysis of this compound, thereby accelerating its degradation. Inorganic metal oxides, commonly found in soils and on various surfaces, are particularly effective. army.mil
Research has demonstrated that materials like titanium dioxide (TiO₂) can effectively hydrolyze the agent. nih.gov The efficiency of this catalytic degradation can be significantly enhanced by combining TiO₂ with copper nanoparticles (Cu/TiO₂). These composite materials provide a high surface area for adsorption and possess an increased number of hydrolytically active hydroxyl (OH) sites, particularly at the copper-titania interface, which speeds up the breakdown process. henrys-law.orgcharite.de
Activated carbons, which are used in filtration systems, also play a role in degradation. Studies using ³¹P magic-angle-spinning (MAS) NMR spectroscopy have shown that most adsorbed Sarin on extensively dried carbons decomposes with a half-life of 5–12 days. wikipedia.org The presence of moisture significantly shortens this time; exposure to air with 53% relative humidity can reduce the degradation time by about an order of magnitude. wikipedia.org Wetting the carbon further shortens the half-life to approximately 2 hours. wikipedia.org
Photolytic Degradation Processes under Simulated Environmental Conditions
Photolytic degradation, or the breakdown of a chemical by light, is another pathway for the environmental fate of this compound. This process is particularly relevant for the compound when it is in the atmosphere or on surfaces exposed to sunlight.
In the gas phase, atmospheric hydroxyl radicals (OH) are expected to contribute to the degradation of Sarin vapor. Structure-reactivity comparisons suggest that the process of hydrogen abstraction by these radicals could occur in as little as one hour in a typical urban atmosphere.
On surfaces, photocatalytic materials can significantly accelerate degradation. Studies on titanium dioxide (TiO₂) have shown that upon UV irradiation, adsorbed this compound and its initial hydrolysis product are decomposed into isopropanol, acetone, and formate, and eventually are completely mineralized into non-toxic phosphoric acid, water, and carbon dioxide. nih.gov The effectiveness of TiO₂ as a photocatalyst is, however, somewhat limited by its own slow initial hydrolysis of the agent, which is a prerequisite for subsequent photooxidation. henrys-law.orgcharite.de The degradation can be enhanced on Cu/TiO₂ composites, which utilize both the TiO₂ bandgap excitation under UV light and the surface plasmon resonance of the copper nanoparticles under visible light to accelerate the breakdown. henrys-law.orgcharite.de
Volatilization and Atmospheric Transport Considerations in Chemical Fate
This compound is a highly volatile compound, a property that significantly influences its transport and fate in the environment. henrys-law.org This high volatility means it can easily transition from a liquid to a vapor, facilitating its dispersal into the atmosphere. nrt.org
The compound's physical properties underscore its volatility. It has a vapor pressure of 2.7–2.9 mm Hg at 25°C and a high volatility measurement of 20,660–22,000 mg/m³ at the same temperature. henrys-law.org Its vapor is approximately 4.9 times denser than air, causing it to settle in low-lying areas such as basements and sewers upon release. henrys-law.orgcdc.gov
Table 2: Physical Properties Related to Volatilization
| Property | Value | Source(s) |
| Molecular Weight | 140.09 g/mol | henrys-law.org |
| Vapor Pressure (at 25°C/77°F) | 2.7–2.9 mm Hg | henrys-law.org |
| Volatility (at 25°C/77°F) | 20,660–22,000 mg/m³ | henrys-law.org |
| Vapor Density (air = 1) | 4.9 | henrys-law.orgcdc.gov |
| Aqueous Solubility | Miscible | henrys-law.org |
| Boiling Point | 147–150°C (297–302°F) | henrys-law.org |
Long-Term Persistence and Formation of Stable Chemical Markers
While this compound itself degrades relatively quickly in the environment, especially in the presence of water, its breakdown products can be more persistent and serve as stable chemical markers for retrospective detection of its use. nrt.org
The initial and primary hydrolysis product is isopropyl methylphosphonic acid (IMPA). nrt.orghenrys-law.org IMPA is not a naturally occurring chemical, so its presence in environmental samples is a strong indicator of the prior presence of Sarin. nrt.org IMPA itself undergoes further degradation, though more slowly, to methylphosphonic acid (MPA). nrt.org While MPA can be produced by other organophosphates, the detection of IMPA is a more specific marker for Sarin. nrt.org The serum half-life of unbound IMPA in a living person is approximately 24 hours. nrt.org
The persistence of the parent compound can be prolonged under certain conditions. For example, porous materials like carpets and soil can act as "sinks," absorbing the agent and releasing it slowly over time. henrys-law.org The purity of the original agent also affects its stability; impurities, particularly residual acid from production, can shorten its shelf life from months to weeks. nrt.org
Development of Chemical Decontamination Methodologies (Abiotic)
A variety of abiotic methods have been developed for the chemical decontamination of surfaces and equipment contaminated with this compound. These methods can be broadly categorized as physical removal and chemical neutralization.
Physical Decontamination: This involves the physical removal of the agent from a surface. It can be as simple as scraping or using absorbent materials like powders or clays (B1170129) to soak up the liquid, which must then be treated as hazardous waste. While this relocates the contamination rather than neutralizing it, it is a crucial first step. Flushing with copious amounts of water, especially soapy water, can also physically wash away the agent and promote hydrolysis.
Chemical Decontamination: These methods use chemical reactions to convert the agent into non-toxic products.
Alkaline Hydrolysis: Solutions with a high pH are highly effective. A dilute (0.5%) solution of sodium hypochlorite (B82951) (household bleach) in water is commonly recommended. The solution should be freshly prepared and have a pH between 8 and 10.5 to effectively oxidize the agent without being overly corrosive or harmful. cdc.gov
Oxidizing Agents: Hydrogen peroxide solutions (3-30%) have been shown to be efficient at perhydrolyzing the agent to its non-toxic methylphosphonic acid derivative. wikipedia.org Gels containing hydrogen peroxide have also been developed, which can increase the contact time on a surface and effectively detoxify the agent.
Specialized Formulations: Historically, solutions like DS2 (containing sodium hydroxide, diethylenetriamine, and 2-methoxyethanol) were used by the military. More modern approaches include the development of decontamination foams, which can cover large areas and have a longer residence time on surfaces, and materials incorporating enzymes or catalytic nanoparticles. For example, polyurethane foams have been developed that incorporate enzymes capable of degrading the nerve agent.
Future Research Directions in the Chemistry of Ethyl Methylphosphonofluoridate
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The synthesis of ethyl methylphosphonofluoridate and its analogues has traditionally relied on methods that can be hazardous and generate significant chemical waste. A key future direction is the development of new synthetic routes that adhere to the principles of green chemistry, particularly the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mdpi.com
Current research in organophosphorus chemistry is exploring innovative approaches that could be applied to the synthesis of this compound. researchgate.net For instance, the development of catalytic systems that can facilitate the direct and selective formation of the P-F bond would be a significant advancement. nih.gov One promising avenue is the use of polymer-supported fluoride (B91410) reagents, which have been shown to be effective in the synthesis of fluorophosphonates from p-nitrophenylphosphonates, offering high yields and simplified purification through filtration. researchgate.netnih.gov This "FP on-demand" approach could be adapted for this compound, reducing the need for harsh fluorinating agents and minimizing waste. researchgate.netnih.gov
Another area of exploration is the use of alternative energy sources, such as microwave irradiation, to drive reactions more efficiently. mdpi.com Microwave-assisted synthesis has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The development of solvent-free or "neat" mechanochemical grinding procedures also presents a green alternative for the synthesis of organophosphorus compounds. mdpi.com
| Synthetic Approach | Potential Advantage for Atom Economy | Key Research Focus |
| Polymer-Supported Fluoride Reagents | Simplified purification, reduced use of hazardous reagents. | Adaptation to this compound precursors. |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. | Optimization of reaction conditions for high yields. |
| Mechanochemical Synthesis | Elimination of bulk solvents, reducing waste. | Development of efficient solid-state reaction protocols. |
| Catalytic P-F Bond Formation | High selectivity and efficiency, potential for recyclable catalysts. | Discovery of novel catalysts for direct fluorination. |
Exploration of Alternative Abiotic Degradation Catalysts and Processes
The effective and safe degradation of this compound is a critical area of research, particularly for environmental remediation. While biological degradation methods exist, the exploration of robust and efficient abiotic catalysts and processes is a key future direction. nih.govresearchgate.net
A significant focus of current research is the use of metal-organic frameworks (MOFs) as catalysts for the hydrolysis of organophosphorus nerve agents, which are structurally similar to this compound. mdpi.comacs.orgusna.edu Zirconium-based MOFs, such as UiO-66, and titanium-based MOFs, like MIP-177(Ti), have shown promise in catalytically degrading sarin (B92409) and its simulants. acs.orgusna.eduacs.org These materials possess high porosity and tunable active sites, making them effective for capturing and hydrolyzing these compounds. usna.edu Future research will likely focus on optimizing the structure and composition of these MOFs to enhance their catalytic activity and stability, particularly under various environmental conditions such as high humidity. researchgate.net
Another promising area is the use of peroxides, such as hydrogen peroxide, for the decontamination of surfaces and materials contaminated with organophosphorus agents. researchgate.net Peroxides are attractive because they are relatively non-toxic and non-corrosive. researchgate.net Research has shown that mild treatment with hydrogen peroxide solutions can efficiently decompose adsorbed chemical warfare agents on materials like activated carbon. researchgate.net Future studies will aim to understand the reaction mechanisms in these micro-environments and to develop practical decontamination formulations.
| Catalyst/Process | Mechanism of Degradation | Research Focus |
| Metal-Organic Frameworks (MOFs) | Catalytic hydrolysis at metal nodes. | Optimizing MOF structure for enhanced activity and stability. acs.orgusna.eduacs.org |
| Hydrogen Peroxide | Perhydrolysis to non-toxic phosphonic acids. | Developing effective formulations for various applications. researchgate.net |
| Activated Carbon | Adsorption and subsequent degradation. | Enhancing degradation rates, especially in the presence of humidity. researchgate.net |
Advancements in High-Throughput Analytical Screening Technologies
The rapid and sensitive detection of this compound and related compounds is crucial for various applications, including environmental monitoring and chemical forensics. researchgate.netresearchgate.netdigitellinc.com A key future direction is the advancement of high-throughput analytical screening technologies that can provide fast and reliable results from complex matrices.
Thermal desorption ion mobility spectrometry (TD-IMS) has shown potential as a rapid screening tool for chemical warfare agent simulants and their degradation products on surfaces. researchgate.net This technique offers advantages in speed and versatility over traditional chromatographic methods. researchgate.net Future development in this area will likely focus on improving the sensitivity and selectivity of TD-IMS for real-world applications and creating portable sensors for on-site analysis. researchgate.net
Another promising approach is the use of ambient ionization mass spectrometry techniques, such as 3D-printed cone spray ionization (3D-PCSI). rsc.org This method allows for the rapid, in-situ detection of chemical warfare agent simulants and their hydrolysis products in bulk soils with minimal sample preparation. rsc.org Further research will aim to enhance the limits of detection and robustness of these techniques for use with field-portable mass spectrometers. rsc.org The development of new derivatization strategies that can be applied online during analysis could also improve the detection of volatile organophosphorus compounds.
| Technology | Principle of Operation | Future Advancements |
| Thermal Desorption Ion Mobility Spectrometry (TD-IMS) | Separation of ions based on their mobility in a gas. | Improved sensitivity and development of portable sensors. researchgate.net |
| 3D-Printed Cone Spray Ionization Mass Spectrometry (3D-PCSI-MS) | Direct ionization from a solid or liquid sample. | Enhanced limits of detection and field portability. rsc.org |
| High-Throughput Enzyme Assays | Inhibition of enzymes like butyrylcholinesterase. | Miniaturization and automation for rapid screening of many samples. nih.gov |
Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Understanding
A deeper understanding of the reaction mechanisms of this compound is essential for developing more effective synthetic and degradation methods. The integration of computational chemistry with experimental studies is a powerful approach to achieve this.
Density functional theory (DFT) calculations have been successfully used to explore the hydrolysis mechanisms of sarin and its simulants catalyzed by MOFs. acs.orgacs.org These computational studies can provide detailed insights into reaction pathways, transition states, and activation energy barriers, which are often difficult to determine experimentally. acs.org Future research will likely involve more complex computational models that can more accurately simulate real-world conditions, such as the presence of water and other environmental factors.
Molecular dynamics (MD) simulations can also be employed to study the interactions between this compound and catalysts or biological molecules. biointerfaceresearch.com For example, MD simulations can help to understand how mutations in an enzyme's active site can enhance its ability to degrade organophosphorus compounds. biointerfaceresearch.com By combining these computational predictions with experimental kinetic studies and structural analysis, a comprehensive picture of the reaction mechanisms can be developed. This integrated approach will be crucial for the rational design of new catalysts and inhibitors.
Design of Chemical Probes and Analogues for Fundamental Reactivity Studies
To better understand the fundamental reactivity of this compound and its interactions with biological targets, the design and synthesis of specialized chemical probes and analogues are essential.
One important class of chemical probes is activity-based probes (ABPs), which are designed to covalently label the active site of specific enzymes. nih.govnih.gov Fluorophosphonate-based probes, often tagged with a reporter group like biotin (B1667282) or a fluorophore, have been widely used to study serine hydrolases, a major class of enzymes targeted by organophosphorus compounds. nih.govresearchgate.net Future research in this area will focus on developing more sophisticated and selective probes that can target specific enzymes within a complex proteome. nih.gov This includes the synthesis of probes that more closely mimic the structure of the native substrates of these enzymes. nih.gov
The synthesis of a variety of fluorophosphonate analogues with different steric and electronic properties can also provide valuable insights into structure-activity relationships. nih.gov By systematically modifying the structure of the organophosphorus compound and observing the effects on its reactivity, researchers can gain a better understanding of the factors that govern its interactions with other molecules. This knowledge can then be used to design more effective catalysts for its degradation or more sensitive detectors for its presence. A simplified and general synthesis of fluorophosphonates, for example, allows for the rapid creation of diverse sets of these compounds for screening and reactivity profiling. researchgate.netnih.gov
| Probe/Analogue Type | Application | Future Research Focus |
| Activity-Based Probes (ABPs) | Covalent labeling of active enzyme sites. nih.govnih.gov | Development of more selective and substrate-mimicking probes. nih.gov |
| Fluorophosphonate Analogues | Studying structure-activity relationships. | Synthesis of diverse libraries for reactivity profiling. nih.gov |
| Isotopically Labeled Analogues | Mechanistic studies and metabolic tracing. | Development of efficient labeling strategies. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying ethyl methylphosphonofluoridate in environmental or biological samples?
Gas chromatography (GC) with mass spectrometry (MS) or flame ionization detection (FID) is commonly employed. For example, SE-54 capillary columns (non-polar stationary phase) with temperature gradients (e.g., 50°C to 280°C at 8°C/min) are used for separation, as validated by Kostiainen (2000) and Söderström et al. (1995) . Red blood cell analysis for biomarker detection post-exposure involves solid-phase extraction followed by GC/MS, with sensitivity thresholds in the low ng/mL range .
Q. How can researchers confirm the structural identity of this compound using spectroscopic data?
Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. The IUPAC-standard InChIKey (RIYPSXBGLXRZNJ-UHFFFAOYSA-N) and CAS registry number (673-97-2) provide definitive cross-referencing. Deuterated analogs (e.g., ethyl-d5 methylphosphonofluoridate, CAS 1401185-94-1) can aid in spectral interpretation by isolating isotopic patterns .
Q. What are the key physicochemical properties influencing this compound’s environmental persistence?
Hydrolysis rates depend on pH and temperature. Under neutral conditions, the P–F bond hydrolyzes slowly (half-life >48 hours), but acidic or alkaline conditions accelerate degradation. Photocatalytic degradation using TiO₂-based catalysts under UV light can reduce persistence in water or air, though efficiency varies with catalyst doping (e.g., Ge-doped TiO₂ enhances reactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in gas chromatography retention indices (RI) for this compound across studies?
Discrepancies in RI values arise from column phase differences (polar vs. non-polar) or temperature programming. Standardize methods using SE-54 columns (non-polar) and compare with Van Den Dool/Kratz RI prediction models. Cross-validate with liquid chromatography-tandem MS (LC-MS/MS) to confirm peak identities in complex matrices .
Q. What experimental designs are optimal for studying this compound’s interaction with acetylcholinesterase (AChE)?
Use enzyme kinetics assays (e.g., Ellman’s method) with purified AChE. Monitor inhibition rates (k₂) and aging (irreversible phosphorylation) via time-dependent recovery experiments. Isotopic labeling (e.g., ³²P) or deuterated analogs (e.g., ethyl-d5 methylphosphonofluoridate) can track phosphonylation pathways .
Q. What methodological challenges arise in quantifying this compound as a biomarker of nerve agent exposure?
Matrix effects (e.g., hemoglobin in red blood cells) require rigorous sample cleanup (e.g., protein precipitation, SPE). Internal standards (e.g., isotopically labeled analogs) mitigate ionization variability in MS. Cross-reactivity with other organophosphates necessitates selective derivatization or tandem MS fragmentation .
Q. How do substituent variations in phosphonofluoridates (e.g., ethyl vs. cyclohexyl groups) affect degradation pathways?
Compare hydrolysis rates using kinetic studies under controlled pH. Ethyl groups exhibit steric hindrance, slowing nucleophilic attack compared to smaller substituents. Advanced models (DFT calculations) predict transition states and bond dissociation energies to rationalize experimental trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
